molecular formula C20H20O8S B2642782 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 899403-50-0

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2642782
CAS No.: 899403-50-0
M. Wt: 420.43
InChI Key: IIAYNSHRXDKBSA-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities and synthetic versatility.

Scientific Research Applications

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a valuable tool for studying various biochemical pathways and interactions.

    Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of the methoxyethyl and methoxyphenylsulfonyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with methoxy and sulfonyl groups. Examples include:

  • 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-benzofuran-3-carboxylate
  • 2-Methylbenzofuran-3-carboxylate derivatives

Uniqueness

What sets 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-methoxyethyl 5-(4-methoxyphenyl)sulfonyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8S/c1-13-19(20(21)26-11-10-24-2)17-12-15(6-9-18(17)27-13)28-29(22,23)16-7-4-14(25-3)5-8-16/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYNSHRXDKBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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